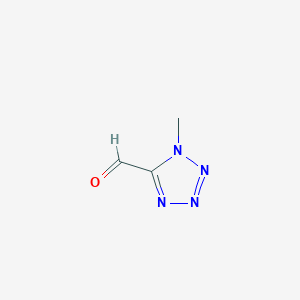

1-甲基四唑-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of nitrotetrazole-5-carbaldehyde hydrazones was synthesized and their antifungal activity against Candida albicans, Microsporum canis, and Trichophyton rubrum was assessed . The method used to prepare the target compounds, with yields of 48 – 60%, was based on the reaction of asymmetrically substituted hydrazines with 5-trinitromethyltetrazoles .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .科学研究应用

药理和生物化学方面

1-甲基四唑-5-甲醛衍生物,例如带有1-甲基四唑-5-硫醇侧链的那些,已被研究其对酒精代谢的影响。这些化合物可由于抑制肝醛脱氢酶而导致酒精消费者产生“双硫仑样”反应,从而导致乙醛血水平升高。这种反应归因于由抗生素侧链形成的反应性代谢物,可能用作治疗性“抗酒精”化合物 (Kitson, 1987)。

合成应用

- 衍生物合成:合成了7-甲基四唑并[1,5-a]喹啉-4-甲醛,并与各种化合物进一步反应以生成一系列衍生物。这些衍生物包括噻唑、芳基偶氮噻唑和噻唑烷-4-酮,展示了四唑衍生物在有机合成中的多功能性 (Radini, 2016)。

- Friendländer 合成:N-Boc-4-氨基吡唑-5-甲醛已用于吡唑并[4,3-b]吡啶的 Friendländer 合成中。该过程涉及在吡咯烷存在下使这些甲醛与各种酮反应,突出了它们在构建杂环化合物中的作用 (Yakovenko 等人,2019)。

光化学和光谱研究

5-巯基-1-甲基四唑已通过低温基质隔离和固态红外光谱以及 DFT 计算进行了分析。这项研究提供了对该分子的结构、振动光谱和光化学性质的见解,表明了其在详细光谱和光化学研究中的潜力 (Gómez-Zavaglia 等人,2006)。

抗菌活性

已合成取代的硝基四唑-5-甲醛腙并对其对各种病原体的抗菌活性进行了测试。这些研究证明了四唑衍生物在开发新型抗菌剂中的潜力 (Tyrkov 等人,2014)。

作用机制

Target of Action

1-Methyltetrazole-5-carbaldehyde, like other tetrazole derivatives, is known to interact with various biological targets. Tetrazoles and their derivatives are often used as bioisosteric replacements for carboxylic acids in medicinal chemistry . They have been found in various clinical drugs, including losartan, cefazolin, and alfentanil .

Mode of Action

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Biochemical Pathways

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This property allows them to participate in various biochemical reactions and pathways.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Action Environment

Tetrazoles are known to be stable over a wide ph range and are also stable to various oxidizing and reducing agents .

属性

IUPAC Name |

1-methyltetrazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O/c1-7-3(2-8)4-5-6-7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRFPYLJEYADCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyltetrazole-5-carbaldehyde | |

CAS RN |

37468-62-5 |

Source

|

| Record name | 1-methyl-1H-1,2,3,4-tetrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2815565.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2815566.png)

![9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2815571.png)

![5-(3-chlorophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2815585.png)